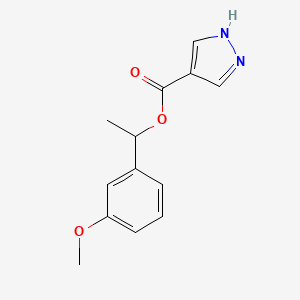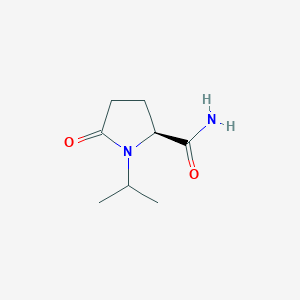
(S)-1-Isopropyl-5-oxopyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- “(S)-1-Isopropyl-5-oxopyrrolidine-2-carboxamide” is a chiral compound with the chemical formula C8H14N2O2. It belongs to the class of pyrrolidine derivatives.
- The compound’s stereochemistry is specified by the (S)-configuration, indicating that the substituent at the chiral center is oriented in a counterclockwise direction.
- It is also known as “S-2-IsoP” or “S-2-IPC.”
Vorbereitungsmethoden
Synthetic Routes: The synthesis of (S)-1-Isopropyl-5-oxopyrrolidine-2-carboxamide involves several steps. One common approach is the condensation of an appropriate amine (such as isopropylamine) with a suitable keto acid (e.g., 5-oxovaleric acid) under acidic or basic conditions.
Reaction Conditions: The reaction typically occurs in a solvent (e.g., ethanol or methanol) at elevated temperatures. Acid-catalyzed or base-catalyzed methods can be employed.
Industrial Production: While industrial-scale production methods may vary, the compound is synthesized using efficient and scalable processes to meet demand.
Analyse Chemischer Reaktionen
Reactivity: (S)-1-Isopropyl-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions
Common Reagents and Conditions: Oxidation may involve reagents like potassium permanganate (KMnO) or chromium trioxide (CrO). Reduction can be achieved using sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Major Products: The major products depend on the specific reaction conditions and the substituents present.
Wissenschaftliche Forschungsanwendungen
Chemistry: (S)-1-Isopropyl-5-oxopyrrolidine-2-carboxamide serves as a building block in organic synthesis, contributing to the creation of more complex molecules.
Biology and Medicine: It may have applications in drug discovery, as it could interact with biological targets or enzymes.
Industry: Its derivatives might find use in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Wirkmechanismus
- The compound’s mechanism of action depends on its specific interactions with biological molecules. It could act as an enzyme inhibitor, receptor ligand, or modulator of cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
- (S)-1-Isopropyl-5-oxopyrrolidine-2-carboxamide can be compared with other pyrrolidine derivatives, such as proline or other chiral amino acids.
- Its uniqueness lies in its specific stereochemistry and functional groups.
Remember that this compound’s applications and properties are continually explored through scientific research, and further investigations may reveal additional insights.
Eigenschaften
Molekularformel |
C8H14N2O2 |
|---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
(2S)-5-oxo-1-propan-2-ylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H14N2O2/c1-5(2)10-6(8(9)12)3-4-7(10)11/h5-6H,3-4H2,1-2H3,(H2,9,12)/t6-/m0/s1 |
InChI-Schlüssel |
FNXYXAKSCPYZER-LURJTMIESA-N |
Isomerische SMILES |
CC(C)N1[C@@H](CCC1=O)C(=O)N |
Kanonische SMILES |
CC(C)N1C(CCC1=O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


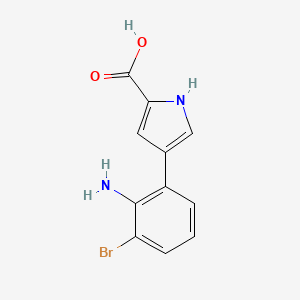
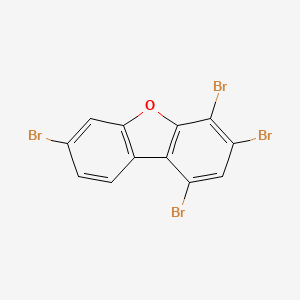

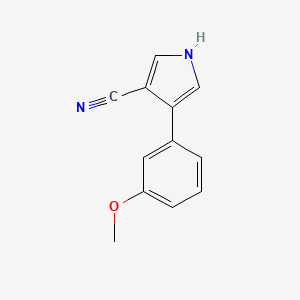
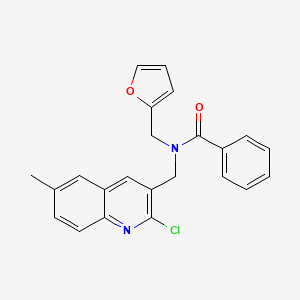
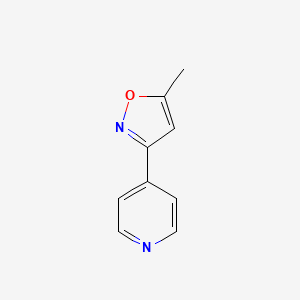

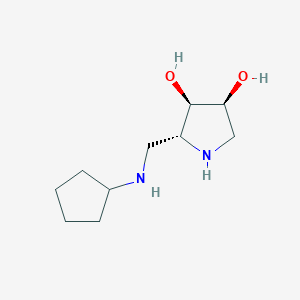
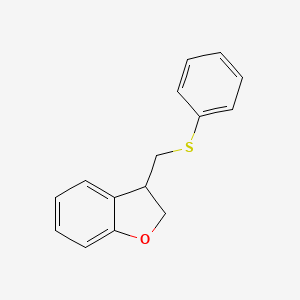
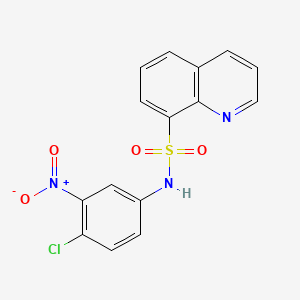
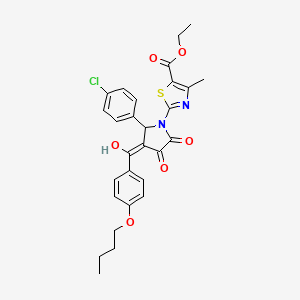
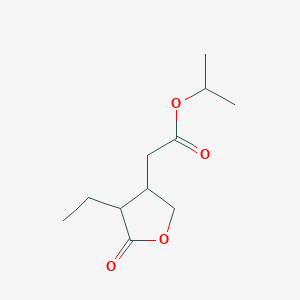
![4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B12886335.png)
